N,N'-bis-(acid-PEG3)-Benzothiazole Cy5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

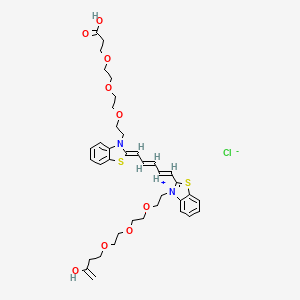

N,N’-bis-(acid-PEG3)-Benzothiazole Cy5 is a compound that features a benzothiazole core linked to two polyethylene glycol (PEG) chains, each terminated with a carboxylic acid group. This compound is often used in various scientific applications due to its unique properties, including its ability to form stable conjugates with biomolecules and its fluorescent characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis-(acid-PEG3)-Benzothiazole Cy5 typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core is synthesized through a cyclization reaction involving 2-aminothiophenol and a carboxylic acid derivative.

PEGylation: The benzothiazole core is then reacted with polyethylene glycol chains that are functionalized with carboxylic acid groups. .

Industrial Production Methods

Industrial production of N,N’-bis-(acid-PEG3)-Benzothiazole Cy5 follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-bis-(acid-PEG3)-Benzothiazole Cy5 can undergo various chemical reactions, including:

Substitution Reactions: The carboxylic acid groups can participate in substitution reactions to form amide or ester bonds.

Common Reagents and Conditions

Coupling Agents: EDC, DCC, and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used to activate carboxylic acid groups for amide bond formation.

Major Products

Amide Conjugates: Formed by the reaction of carboxylic acid groups with amine-containing biomolecules.

Triazole Conjugates: Formed through click chemistry reactions with azide or alkyne-functionalized molecules.

Wissenschaftliche Forschungsanwendungen

Protein Labeling

N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 is extensively used for labeling proteins in various assays. The Cy5 dye provides strong fluorescence, making it ideal for detecting proteins in complex mixtures.

Case Study: Fluorescence Microscopy

In a study aimed at visualizing protein interactions within live cells, researchers conjugated this compound to antibodies targeting specific cell surface proteins. The resulting fluorescent signals allowed for real-time imaging of protein dynamics, demonstrating the compound's effectiveness in biological imaging applications .

Drug Delivery Systems

The compound's ability to form stable conjugates with therapeutic agents positions it as a promising candidate for drug delivery systems. The PEG component enhances solubility and bioavailability, while the Cy5 dye facilitates tracking.

Case Study: Targeted Drug Delivery

In a targeted drug delivery study, this compound was linked to an anticancer drug. The conjugate exhibited improved cellular uptake and retention in tumor cells compared to the free drug. This highlights the potential of this compound in developing targeted therapies for cancer treatment .

Molecular Imaging

Molecular imaging techniques benefit significantly from the use of this compound due to its high quantum yield and stability under various conditions.

Data Table: Fluorescence Properties

| Property | Value |

|---|---|

| Absorption Maximum | 649 nm |

| Emission Maximum | 670 nm |

| Quantum Yield | ~0.28 |

| Stability | High |

Bioconjugation Techniques

The compound is also utilized in bioconjugation processes, allowing for the attachment of biomolecules to surfaces or other molecules.

Case Study: Antibody Conjugation

Research demonstrated that this compound could effectively conjugate with antibodies through amine-reactive groups, facilitating the development of highly specific immunoassays. This application is particularly relevant in diagnostic settings where sensitivity and specificity are crucial .

Applications in Proteomics

In proteomics, this compound is used for 2D gel electrophoresis due to its minimal background interference and high sensitivity.

Case Study: 2D Proteomics

A study involving 2D proteomics highlighted how this compound was employed to label proteins prior to separation on gels. The enhanced detection capabilities allowed researchers to identify low-abundance proteins that would typically remain undetected .

Wirkmechanismus

The mechanism of action of N,N’-bis-(acid-PEG3)-Benzothiazole Cy5 involves its ability to form stable conjugates with biomolecules through amide or click chemistry reactions. The fluorescent properties of the benzothiazole core allow for the visualization and tracking of these conjugates in various biological and chemical systems. The PEG chains enhance the solubility and biocompatibility of the compound, making it suitable for use in biological environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(acid-PEG3)-N-bis(PEG3-azide): A similar compound with azide groups that enable click chemistry reactions.

N-(acid-PEG3)-N-bis(PEG3-amine): Contains amine groups for bio-conjugation.

Uniqueness

N,N’-bis-(acid-PEG3)-Benzothiazole Cy5 is unique due to its combination of a fluorescent benzothiazole core and PEG chains terminated with carboxylic acid groups. This combination allows for versatile conjugation options and enhances the compound’s solubility and biocompatibility, making it highly valuable in various scientific applications .

Eigenschaften

Molekularformel |

C37H47ClN2O10S2 |

|---|---|

Molekulargewicht |

779.36 |

IUPAC-Name |

3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(3-hydroxybut-3-enoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride |

InChI |

InChI=1S/C38H48N2O9S2.ClH/c1-31(41)15-19-44-23-27-48-29-25-46-21-17-39-32-9-5-7-11-34(32)50-36(39)13-3-2-4-14-37-40(33-10-6-8-12-35(33)51-37)18-22-47-26-30-49-28-24-45-20-16-38(42)43;/h2-14H,1,15-30H2,(H-,41,42,43);1H |

InChI-Schlüssel |

WBZANWPVNZPRHP-UHFFFAOYSA-N |

SMILES |

C=C(CCOCCOCCOCC[N+]1=C(SC2=CC=CC=C21)C=CC=CC=C3N(C4=CC=CC=C4S3)CCOCCOCCOCCC(=O)O)O.[Cl-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO, DMF, DCM, Water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.